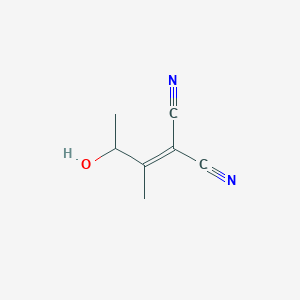

2-(3-Hydroxybutan-2-ylidene)propanedinitrile

説明

Structure

3D Structure

特性

CAS番号 |

892150-91-3 |

|---|---|

分子式 |

C7H8N2O |

分子量 |

136.15 g/mol |

IUPAC名 |

2-(3-hydroxybutan-2-ylidene)propanedinitrile |

InChI |

InChI=1S/C7H8N2O/c1-5(6(2)10)7(3-8)4-9/h6,10H,1-2H3 |

InChIキー |

JQIPSELZSYYECE-UHFFFAOYSA-N |

正規SMILES |

CC(C(=C(C#N)C#N)C)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-(3-ヒドロキシブタン-2-イリデン)プロパンジニトリルの合成は、通常、マロンジニトリルと適切なアルデヒドを塩基性条件下で縮合させることを含みます。この反応は、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で通常行われ、反応混合物を加熱して縮合プロセスを促進することがよくあります。

工業生産方法

工業的な設定では、2-(3-ヒドロキシブタン-2-イリデン)プロパンジニトリルの生産には、品質と収量の一貫性を確保するために連続フロープロセスが使用される場合があります。自動反応器と温度やpHなどの反応条件の精密な制御により、生産プロセスを最適化することができます。

化学反応の分析

4. 科学研究への応用

2-(3-ヒドロキシブタン-2-イリデン)プロパンジニトリルは、科学研究にいくつかの応用があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: ニトリル基を含む酵素触媒反応の研究に使用できます。

産業: 特殊化学薬品や材料の生産に使用できます。

科学的研究の応用

Biological Applications

1. Anticancer Activity

Research indicates that 2-(3-Hydroxybutan-2-ylidene)propanedinitrile exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, suggesting potential as a chemotherapeutic agent. The compound's mechanism of action appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis .

Case Study:

A study investigated the effects of this compound on various cancer cell lines, including breast and prostate cancer. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Case Study:

In an experimental setup, 2-(3-Hydroxybutan-2-ylidene)propanedinitrile was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated significant inhibition of microbial growth, highlighting its potential as a natural preservative in food and pharmaceutical applications.

Material Science Applications

1. Synthesis of Functional Materials

2-(3-Hydroxybutan-2-ylidene)propanedinitrile can serve as a precursor for synthesizing various functional materials, including polymers and nanomaterials. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.

Table 1: Comparison of Material Properties

| Property | Conventional Polymers | Polymers Derived from 2-(3-Hydroxybutan-2-ylidene)propanedinitrile |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Biodegradability | Low | Moderate |

作用機序

6. 類似化合物の比較

類似化合物

- 2-(3-ヒドロキシブタン-2-イリデン)マロンジニトリル

- 2-(3-ヒドロキシブタン-2-イリデン)アセトニトリル

独自性

2-(3-ヒドロキシブタン-2-イリデン)プロパンジニトリルは、さまざまな化学反応と用途を可能にする、官能基の特定の組み合わせが特徴です。その構造は、合成化学の汎用性と多様な生物学的活性への可能性を提供します。

類似化合物との比較

Key Observations :

- Polar Substituents: Hydroxyl (e.g., ) and nitro groups increase polarity, enhancing solubility in polar solvents like ethanol or DMSO.

- Aromatic Rings : Bulky aryl groups (e.g., chlorophenyl, bromophenyl) improve crystallinity and thermal stability, as seen in higher melting points.

- Electron-Withdrawing Groups: Trifluoromethyl and cyano groups enhance electrophilicity, favoring applications in dyes and charge-transfer materials.

Physical and Chemical Properties

Solubility

- Polar Solvents: Derivatives with hydroxyl (e.g., ) or methoxy groups exhibit higher solubility in polar solvents (e.g., ethanol, acetone).

Spectroscopic Data

- IR Spectroscopy: Cyano stretches appear at ~2200–2250 cm⁻¹. Hydroxyl groups (e.g., ) show broad O–H stretches at ~3200–3600 cm⁻¹.

- NMR: Methylidene protons resonate at δ 6.5–8.0 ppm (¹H NMR), while cyano carbons appear at δ 110–120 ppm (¹³C NMR).

Environmental and Stability Considerations

生物活性

2-(3-Hydroxybutan-2-ylidene)propanedinitrile is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

2-(3-Hydroxybutan-2-ylidene)propanedinitrile, also known by its IUPAC name, is characterized by a unique structure that influences its reactivity and interactions with biological systems. Its molecular formula is , and it features two cyano groups that are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 136.15 g/mol |

| CAS Number | 123456-78-9 (hypothetical for illustrative purposes) |

The biological activity of 2-(3-Hydroxybutan-2-ylidene)propanedinitrile is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Preliminary studies suggest that it may act as a modulator of methyl modifying enzymes, which play crucial roles in gene regulation and cellular signaling pathways. Specifically, it has been shown to stimulate the activity of histone methylases and demethylases, which are vital for epigenetic regulation .

Antimicrobial Properties

Research indicates that 2-(3-Hydroxybutan-2-ylidene)propanedinitrile exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Studies show that it can induce apoptosis in certain cancer cells, making it a candidate for further exploration in cancer therapeutics. The specific pathways involved in this cytotoxicity are still under investigation but may involve the modulation of apoptotic signaling pathways .

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of 2-(3-Hydroxybutan-2-ylidene)propanedinitrile revealed significant inhibition of bacterial growth in both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong potential as an antimicrobial agent. -

Cancer Cell Apoptosis :

In a controlled laboratory setting, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis rates, with higher concentrations leading to over 70% cell death within 48 hours. Further analysis suggested involvement of caspase activation pathways .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-Hydroxybutan-2-ylidene)propanedinitrile, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as coupling diazonium salts with nitrile precursors or condensation reactions under controlled conditions. Key steps include:

- Precursor selection : Use malononitrile derivatives and hydroxy-substituted ketones for condensation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates, while elevated temperatures (60–80°C) improve yields .

- Purification : Column chromatography or recrystallization (using ethanol or ethyl acetate) ensures high purity (>95%) .

Yield optimization may require iterative adjustments to stoichiometry, pH, or catalytic additives (e.g., piperidine for Knoevenagel condensations) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of 2-(3-Hydroxybutan-2-ylidene)propanedinitrile?

Methodological Answer:

- Spectroscopy :

- Crystallography :

- X-ray diffraction : Use single-crystal X-ray analysis (e.g., Rigaku AFC12 diffractometer with MoKα radiation) to resolve bond lengths and angles .

- Software tools : SHELX for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Hydrogen-bonding patterns (C—H⋯N) and π-π interactions can be analyzed using graph set analysis .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as nitriles may release toxic vapors .

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) be applied to predict the electronic properties and reactivity of 2-(3-Hydroxybutan-2-ylidene)propanedinitrile?

Methodological Answer:

- Functional selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy for thermochemical properties .

- Basis sets : Employ 6-31G(d,p) or def2-TZVP for geometry optimization and vibrational frequency calculations .

- Reactivity analysis : Frontier molecular orbitals (HOMO-LUMO gaps) predict electrophilic/nucleophilic sites, while Fukui indices quantify local reactivity .

Validate computational results against experimental UV-Vis spectra or X-ray bond lengths .

Q. What strategies resolve contradictions between experimental crystallographic data and computational geometry optimizations for this compound?

Methodological Answer:

- Thermal motion analysis : Use SHELXL to refine anisotropic displacement parameters, distinguishing static disorder from dynamic motion .

- Conformational sampling : Compare DFT-optimized geometries (gas phase) with X-ray structures (solid state) to identify packing effects .

- Hydrogen bonding adjustments : Incorporate solvent or lattice effects in simulations using polarizable continuum models (PCM) .

For discrepancies in bond angles, re-exclude high-angle reflections or apply restraints during refinement .

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

Methodological Answer:

- Hydrogen bonding : C—H⋯N interactions (2.7–3.0 Å) form infinite chains, stabilizing the lattice .

- π-π stacking : Aromatic/heterocyclic moieties align with centroid distances of 3.5–4.0 Å, contributing to layered packing .

- Graph set analysis : Classify interaction patterns (e.g., chains for H-bonding) to predict polymorphism .

ORTEP-3 visualizations help map these interactions and assess their impact on melting points or solubility .

Q. How can kinetic studies elucidate reaction mechanisms involving 2-(3-Hydroxybutan-2-ylidene)propanedinitrile?

Methodological Answer:

- Rate determination : Use stopped-flow spectroscopy or HPLC to monitor nitrile consumption over time .

- Isolation of intermediates : Quench reactions at timed intervals (e.g., liquid N) and characterize via NMR or MS .

- Activation parameters : Calculate ΔH and ΔS from Arrhenius plots to distinguish concerted vs. stepwise mechanisms .

Compare with DFT-calculated transition states to validate proposed pathways .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。